molecular formula C9H10N2O6S B5852281 ethyl N-(2-nitrophenyl)sulfonylcarbamate CAS No. 22819-25-6

ethyl N-(2-nitrophenyl)sulfonylcarbamate

Cat. No.: B5852281
CAS No.: 22819-25-6
M. Wt: 274.25 g/mol
InChI Key: UEAIZIBHNZNSGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(2-nitrophenyl)sulfonylcarbamate is a carbamate derivative featuring a 2-nitrophenyl group and a sulfonyl moiety. Carbamates are widely utilized in pharmaceuticals, agrochemicals, and organic synthesis due to their versatile reactivity. Based on structural analogs, it is likely employed in research and development (R&D) settings, particularly as an intermediate or precursor in synthetic chemistry. The sulfonyl group may enhance stability or modulate solubility, while the nitro group could influence electronic properties and reactivity.

Properties

IUPAC Name

ethyl N-(2-nitrophenyl)sulfonylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O6S/c1-2-17-9(12)10-18(15,16)8-6-4-3-5-7(8)11(13)14/h3-6H,2H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAIZIBHNZNSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357103
Record name Carbamic acid, [(2-nitrophenyl)sulfonyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22819-25-6
Record name Carbamic acid, [(2-nitrophenyl)sulfonyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2-nitrophenyl)sulfonylcarbamate typically involves the reaction of ethyl carbamate with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-nitrophenyl)sulfonylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols, and alcohols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

Scientific Research Applications

Ethyl N-(2-nitrophenyl)sulfonylcarbamate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of ethyl N-(2-nitrophenyl)sulfonylcarbamate involves its reactivity towards nucleophiles and reducing agents. The nitro group can be reduced to an amino group, which can then interact with biological targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential inhibition or modification of their activity .

Comparison with Similar Compounds

Structural and Functional Group Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Notes
Ethyl N-(2-nitrophenyl)sulfonylcarbamate Not provided Not available - Nitrophenyl, sulfonyl, carbamate Assumed R&D use; insufficient data for definitive characterization
4-Nitrophenyl N-methoxycarbamate 68692-38-6 C₈H₈N₂O₅ 212.16 Nitrophenyl, methoxy, carbamate Used in R&D acute/chronic toxicity not fully characterized
Ethyl N-(2-hydroxyethyl)-N-nitrosocarbamate 62641-68-3 C₅H₁₀N₂O₄ 162.14 Nitroso, hydroxyethyl, carbamate Potential genotoxicity due to nitroso group; computational properties reported
Ethyl N-(2,4-difluorophenyl)carbamate 2145-87-1 C₉H₉F₂NO₂ 201.17 Difluorophenyl, carbamate Physicochemical data available; fluorine atoms may enhance lipophilicity
Methyl N-4-[...]sulfonylcarbamate (BP237) Not specified Not provided - Sulfonyl, carbamate Pharmacopoeia standard; likely used in pharmaceutical quality control

Physicochemical and Toxicological Insights

  • Nitro vs. In contrast, the nitroso group in ethyl N-(2-hydroxyethyl)-N-nitrosocarbamate is associated with genotoxicity and carcinogenicity risks . Sulfonyl Moieties: Sulfonyl-containing carbamates (e.g., methyl N-4-[...]sulfonylcarbamate) may exhibit enhanced acidity or solubility compared to non-sulfonylated analogs, influencing their pharmacokinetic profiles .
  • Fluorine Substitution : Ethyl N-(2,4-difluorophenyl)carbamate incorporates fluorine atoms, which typically improve metabolic stability and membrane permeability due to increased lipophilicity .

  • Toxicity Data Gaps : For 4-nitrophenyl N-methoxycarbamate, acute and chronic toxicity remain uncharacterized, emphasizing the need for professional handling in R&D . Similar precautions likely apply to this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl N-(2-nitrophenyl)sulfonylcarbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl N-(2-nitrophenyl)sulfonylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.